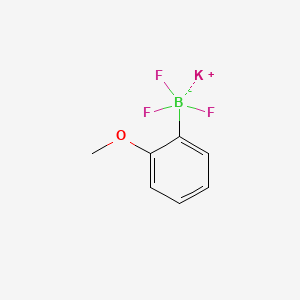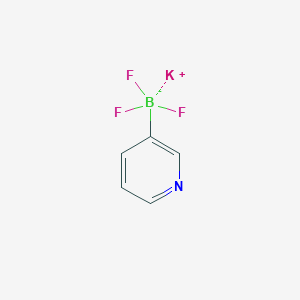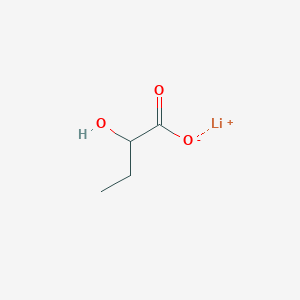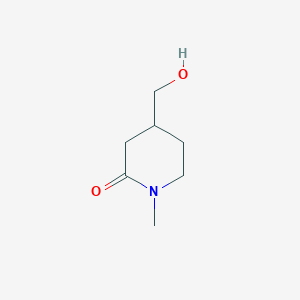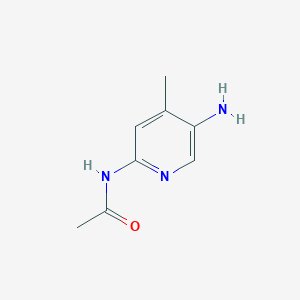
o-TOLYLTETRAZOLIUM RED
Descripción general
Descripción
o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium Chloride, is a chemical compound with the molecular formula C20H17ClN4 . It has a molecular weight of 348.829 .
Molecular Structure Analysis
The molecular structure of o-TOLYLTETRAZOLIUM RED consists of 20 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact mass is 348.114166 .
Physical And Chemical Properties Analysis
o-TOLYLTETRAZOLIUM RED appears as a pale yellow to reddish-yellow powder . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Aplicaciones Científicas De Investigación
1. Assay of Redox Activity in Cells
o-Tolyltetrazolium Red has been used in a fluorimetric assay to measure the redox activity of cells. Severin, Stellmach, and Nachtigal (1985) developed a sensitive procedure using cyanotolyltetrazolium chloride, reduced to a fluorescent monoformazan, to study the redox activity in vital ascites tumor cells. This method allowed simultaneous measurement of redox activity and DNA content in cells by flow cytometry, highlighting its utility in cellular biochemistry research (Severin, Stellmach, & Nachtigal, 1985).
2. Toxic Effects on Bacterial Metabolism
The redox dye 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), a monotetrazolium redox dye similar in structure to o-Tolyltetrazolium Red, has been used to study bacterial metabolism. Ullrich et al. (1996) explored its inhibitory effects on bacterial metabolism in brackish and freshwater environments. Their study revealed significant reductions in bacterial growth and respiration upon exposure to CTC, emphasizing the dye's impact on microbial processes (Ullrich et al., 1996).
3. Microbial Activity in Activated Sludge
In environmental microbiology, tetrazolium salts like CTC have been employed to determine the metabolic activity of bacteria in activated sludge. Griebe, Schaule, and Wuertz (1997) used CTC to assess the dehydrogenase activity in activated sludge, indicating the presence of metabolically active microorganisms. This method provided insights into the microbial processes in wastewater treatment (Griebe, Schaule, & Wuertz, 1997).
4. Microbial Test for Pathogenic Microorganisms
Kang et al. (2014) used 2,3,5-Triphenyltetrazolium chloride (TTC), a compound closely related to o-Tolyltetrazolium Red, for detecting pathogenic microorganisms. Their study demonstrated that TTC, as a redox indicator, could be reduced to formazan by dehydrogenases in actively growing microbial cells, making it a useful tool in microbiological research (Kang et al., 2014).
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes in contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and to use personal protective equipment .
Propiedades
IUPAC Name |
2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGWTXQSRIHRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637586 | |
| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-TOLYLTETRAZOLIUM RED | |
CAS RN |
33926-00-0 | |
| Record name | 33926-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)


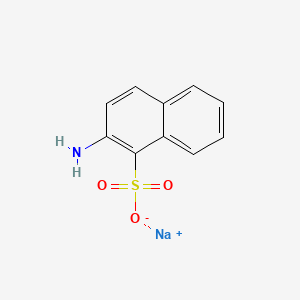

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)

